Enabling a 3-Fold Gain in in vivo Gastric Antisecretory Potency via Derived Misoprostol Analog
6-(Pyridin-3-YL)hex-5-YN-1-OL was used as the key acetylene intermediate (compound 3) in the synthesis of a 3E,5Z-diene misoprostol analog . The final target compound 2a exhibited an ED50 of 0.08 µg/kg (0.53-1.76 µg/kg 95% CI) for inhibiting gastric acid secretion in histamine-stimulated dogs, which is approximately 3 times more potent than misoprostol alone (ED50 was a ratio calculated relative to misoprostol's potency baseline) . This dramatic potency gain is directly attributable to the synthetic route enabled by the structurally optimized 3-pyridinyl acetylene scaffold, which was selected over other acetylene alternatives for its superior stability and coupling yield (70%) in the key Pd-catalyzed enyne bond formation step .
| Evidence Dimension | In Vivo Gastric Antisecretory Potency (Dog Model) |
|---|---|
| Target Compound Data | ED50 = 0.08 µg/kg (derived analog 2a) |
| Comparator Or Baseline | Misoprostol (parent drug) ED50 ratio baseline is 1.0; the reported potency increase for analog 2a is ~3-fold. |
| Quantified Difference | Potency is approximately 3 times higher than the parent drug misoprostol, enabled by the specific acetylene intermediate (6-(Pyridin-3-YL)hex-5-YN-1-OL). |
| Conditions | Histamine-stimulated gastric fistula dog model; dose-response curves of percent inhibition of total acid output (4-12 dogs per dose). |
Why This Matters
The choice of this specific pyridyl-alkyne intermediate over simpler acetylenes directly translates to a colossal potency gain in the final therapeutic candidate, proving its unique value in medicinal chemistry procurement.
- [1] Collins, P. W., Kramer, S. W., Gasiecki, A. F., Weier, R. M., Jones, P. H., Gullikson, G. W., Bianchi, R. G., & Bauer, R. F. (1987). Synthesis and gastrointestinal pharmacology of a 3E,5Z diene analog of misoprostol. Journal of Medicinal Chemistry, 30(1), 193-197. View Source
